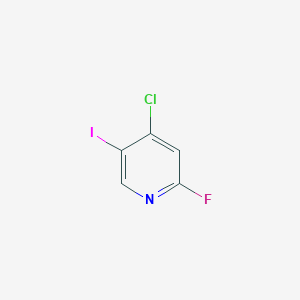

4-Chloro-2-fluoro-5-iodopyridine

Description

The Significance of Halogenated Pyridine (B92270) Scaffolds in Modern Organic and Medicinal Chemistry

Halogenated pyridine scaffolds are fundamental components in the development of new drugs and functional materials. The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a common feature in many biologically active compounds. nih.govnih.gov The addition of halogen atoms (fluorine, chlorine, bromine, and iodine) to this scaffold significantly influences the molecule's physical and chemical properties. acs.org

Halogens can alter a molecule's acidity, reactivity, and ability to pass through biological membranes, which are critical factors in drug design. acs.org For instance, the presence of a fluorine atom can enhance a drug's metabolic stability and binding affinity to its target. nih.gov Chlorine, bromine, and iodine can participate in a special type of interaction called halogen bonding, which is increasingly recognized as a crucial force in how drugs bind to their protein targets. acs.org The strategic placement of different halogens on the pyridine ring allows chemists to fine-tune the properties of a molecule for a specific application. acs.org

Overview of Research Directions for Polysubstituted Pyridines

The field of organic chemistry is continually exploring new and efficient ways to synthesize polysubstituted pyridines—pyridine rings with multiple and varied chemical groups attached. rsc.orgnih.gov These complex structures are highly sought after due to their prevalence in pharmaceuticals, agrochemicals, and advanced materials. nih.govmarketresearchfuture.com

Current research focuses on several key areas:

Multicomponent Reactions (MCRs): These reactions allow for the construction of complex pyridine derivatives in a single step from three or more starting materials, offering a more efficient and environmentally friendly approach. rsc.org

C-H Activation: This cutting-edge technique enables the direct functionalization of carbon-hydrogen bonds on the pyridine ring, providing a more direct route to novel derivatives. nih.gov

Novel Cyclization Methods: Researchers are developing new strategies to form the pyridine ring itself from various linear precursors, which can provide access to substitution patterns that are difficult to achieve with traditional methods. nih.govacs.org

These research efforts aim to expand the diversity of accessible polysubstituted pyridines, paving the way for the discovery of new molecules with valuable properties. nih.gov

Contextualizing 4-Chloro-2-fluoro-5-iodopyridine within Heterocyclic Chemistry

Within the vast landscape of heterocyclic chemistry, this compound stands out as a highly functionalized and versatile building block. chemimpex.com The presence of three different halogen atoms at specific positions on the pyridine ring provides a platform for a variety of chemical transformations. chemimpex.comguidechem.com

The distinct reactivity of each halogen allows for selective modification of the molecule. For example, the iodine atom is particularly susceptible to replacement through cross-coupling reactions, a powerful set of reactions for forming new carbon-carbon and carbon-heteroatom bonds. chemimpex.cominnospk.com The fluorine and chlorine atoms can also be targeted under different reaction conditions. innospk.com This differential reactivity makes this compound a valuable tool for synthesizing complex, highly substituted pyridines that would be challenging to prepare otherwise. acs.org Its applications are primarily in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. chemimpex.comtantuchemicals.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₅H₂ClFIN |

| Molecular Weight | 257.43 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 84-91 °C |

| Boiling Point | 251 °C |

| Density | 2.129 g/cm³ |

| CAS Number | 659731-48-3 |

Data sourced from references chemimpex.comnih.govchemicalbook.comchemdad.com

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-fluoro-5-iodopyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFIN/c6-3-1-5(7)9-2-4(3)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXFHWCQVOIBDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657719 | |

| Record name | 4-Chloro-2-fluoro-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184914-20-2 | |

| Record name | 4-Chloro-2-fluoro-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Chloro 2 Fluoro 5 Iodopyridine

Established and Novel Synthetic Routes for Halogenated Pyridines

The synthesis of halogenated pyridines is a cornerstone of heterocyclic chemistry, with numerous methods developed to control the position and type of halogen introduced onto the pyridine (B92270) ring.

Strategies for Selective Halogen Introduction (Cl, F, I)

The introduction of halogens onto a pyridine ring is challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution (EAS). nih.govquimicaorganica.org Consequently, harsh reaction conditions are often required for direct halogenation, which can lead to a lack of selectivity. nih.gov

Chlorination and Iodination: Direct chlorination and iodination of pyridines are often difficult to achieve with good control. quimicaorganica.org However, strategies such as performing the reaction in the presence of strong acids or Lewis acids can facilitate the process, typically directing the incoming electrophile to the 3-position. acs.org

Fluorination: The introduction of fluorine is often accomplished through halogen exchange reactions or by using specialized fluorinating agents. For instance, the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, is a classic method for introducing fluorine. More modern methods may utilize nucleophilic fluorinating reagents. A synthesis of 2-fluoro-5-iodopyridine (B1304895) has been reported using hydrogen fluoride (B91410) and sodium nitrite. chemicalbook.com

A notable synthesis of a highly substituted pyridine, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, was achieved from the readily available 2-chloro-4-fluoropyridine (B1362352) through a two-step process involving ortho-lithiation and a subsequent halogen dance reaction. acs.org This highlights a powerful strategy for creating multi-halogenated pyridines.

Table 1: Examples of Halogen Introduction Strategies

| Starting Material | Reagents | Product | Key Transformation |

| 2-Chloro-4-fluoropyridine | 1. LDA, THF, -78°C; 2. I₂ | 2-Chloro-4-fluoro-3-iodopyridine | Directed ortho-metalation and iodination |

| 2-Aminopyridine | NaNO₂, HF, pyridine | 2-Fluoropyridine (B1216828) | Diazotization and fluorination |

| Pyridine | Br₂, Oleum, 130°C | 3-Bromopyridine | Electrophilic bromination |

Halogen Exchange Reactions for Pyridine Derivatives

Halogen exchange reactions, particularly the Finkelstein reaction, provide a valuable route to synthesize specific halopyridines that may be difficult to obtain directly. frontiersin.org These reactions involve the substitution of one halogen for another and are often driven by the precipitation of a metal halide salt. For instance, an iodide can replace a bromide or chloride. frontiersin.org The reverse process, replacing a heavier halogen with a lighter one, is also synthetically useful. frontiersin.org The use of metal fluorides, such as those of copper and silver, in the presence of pyridine derivatives has been shown to be effective for the halogen-exchange fluorination of alkyl halides. oup.com For aryl halides, including pyridines, metal catalysis is often necessary to facilitate the exchange. frontiersin.org

Microwave-Assisted Synthetic Approaches to Halogenated Pyridines

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. organic-chemistry.orgeurekaselect.com This technology has been successfully applied to the synthesis of various substituted pyridines. organic-chemistry.orgrsc.orgnih.govnih.gov For example, a one-pot Bohlmann-Rahtz pyridine synthesis has been developed under microwave irradiation, providing tri- and tetrasubstituted pyridines with high regioselectivity and in superior yields compared to traditional heating. organic-chemistry.org While specific examples for the direct microwave-assisted synthesis of 4-chloro-2-fluoro-5-iodopyridine are not prominent, the general applicability of this technique to pyridine synthesis suggests its potential for developing efficient routes to this and other halogenated pyridines. thieme-connect.com

Regioselective Functionalization and Derivatization

The presence of multiple, distinct halogen atoms on the this compound ring allows for a high degree of control in subsequent functionalization reactions.

Directed Metalation and Subsequent Electrophilic Trapping for Pyridine Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. znaturforsch.combaranlab.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. baranlab.org This intermediate can then be trapped by a variety of electrophiles to introduce a wide range of functional groups. znaturforsch.com

Halogens themselves can act as directing groups. For instance, the lithiation of 2-chloro-4-fluoropyridine with lithium diisopropylamide (LDA) occurs selectively at the 3-position, which can then be trapped with an electrophile like iodine to yield 2-chloro-4-fluoro-3-iodopyridine. acs.org The relative directing ability of different halogens and other substituents is a key factor in determining the site of metalation. znaturforsch.com The use of mixed-metal bases, such as Knochel-Hauser base (TMPMgCl·LiCl), can offer milder conditions and improved functional group tolerance. acs.orgznaturforsch.com

A fascinating aspect of this chemistry is the "halogen dance," a base-induced migration of a halogen atom to a different position on the ring. clockss.org For example, deprotonation of 5-bromo-2-chloro-4-fluoro-3-iodopyridine with Knochel-Hauser base leads to a halogen dance to produce 3-bromo-6-chloro-4-fluoro-2-iodopyridine. acs.org

Table 2: Directed Metalation and Electrophilic Trapping Examples

| Substrate | Directing Group(s) | Base | Electrophile | Product |

| 2-Chloropyridine | Cl | LDA | I₂ | 2-Chloro-3-iodopyridine |

| O-pyridyl carbamate | OCONEt₂ | s-BuLi | Me₃SiCl | 2-(Trimethylsilyl)-3-pyridyl carbamate |

| 2-Chloro-4-fluoropyridine | Cl, F | LDA | I₂ | 2-Chloro-4-fluoro-3-iodopyridine acs.org |

| Pyridine N-oxide | N-oxide | i-PrMgCl | Various | 2-Substituted pyridine N-oxides thieme-connect.com |

Application of Activating and Screening Protective Groups in Pyridine Synthesis

The reactivity and selectivity of pyridine functionalization can be modulated through the use of activating and protecting groups.

Activating Groups: The pyridine nitrogen can be activated towards nucleophilic attack by quaternization, for example, by forming a pyridinium (B92312) salt. tandfonline.com A more common strategy for activating the ring towards electrophilic substitution is the formation of a pyridine N-oxide. gcwgandhinagar.com The N-oxide group is strongly activating and directs incoming electrophiles to the 2- and 4-positions. gcwgandhinagar.com The N-oxide can be subsequently removed to regenerate the pyridine. The N-oxide can also serve as a directing group for ortho-metalation. thieme-connect.comrsc.org

Protecting Groups: In complex syntheses, it may be necessary to temporarily block a reactive site. The pyridine nitrogen itself can be protected to prevent its reaction with electrophiles or organometallic reagents. tandfonline.com Common protecting groups for the pyridine nitrogen include the N-oxide, as mentioned, and also borane (B79455) (BH₃). researchgate.net The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal. researchgate.net

Halogen Dance Reactions for Advanced Substitution Patterns

The halogen dance reaction, a base-induced intramolecular migration of a halogen atom, provides a powerful method for synthesizing pyridine derivatives with substitution patterns that are otherwise difficult to achieve. clockss.orgingentaconnect.comresearchgate.net In the context of polysubstituted pyridines, this reaction allows for the repositioning of halogens, thereby creating novel isomers.

For instance, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and 3-bromo-6-chloro-4-fluoro-2-iodopyridine has been accomplished using halogen dance reactions as a key step. nih.govacs.org While not directly involving this compound, this demonstrates the utility of the halogen dance in creating highly functionalized and halogen-rich pyridine intermediates. The fluorine and chlorine atoms often act as directing metalation groups (DMGs) due to their low tendency to migrate, whereas bromine and iodine are more labile and prone to shifting. clockss.orgresearchgate.net This differential reactivity is crucial for controlling the outcome of the reaction and achieving the desired substitution pattern.

Cross-Coupling Reaction Pathways Involving this compound

The differential reactivity of the C-I, C-Cl, and C-F bonds in this compound allows for selective cross-coupling reactions, which are fundamental for carbon-carbon and carbon-heteroatom bond formation.

Suzuki-Miyaura Coupling Reactions for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, widely used for creating carbon-carbon bonds. libretexts.org In the case of this compound, the highly reactive C-I bond is expected to undergo Suzuki-Miyaura coupling preferentially, allowing for the selective introduction of an aryl or vinyl group at the 5-position. The reactivity of the halogens in Suzuki-Miyaura reactions generally follows the order I > Br > Cl > F. rsc.orgresearchgate.net

This selectivity enables the synthesis of disubstituted pyridines, which can then undergo further functionalization at the less reactive chloro or fluoro positions. The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity. researchgate.netmdpi.comorganic-chemistry.org For example, palladium acetate (B1210297) with specific phosphine (B1218219) ligands is often employed. mdpi.comorganic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Reference |

| 2-bromopyridine | Phenylboronic acid | Pd(OAc)2/Benzimidazolium salt | K2CO3 | DMF/H2O | 2-phenylpyridine | mdpi.com |

| 3-halopyridines | Phenylboronic acid | Pd(OAc)2/Benzimidazolium salt | K2CO3 | DMF/H2O | 3-phenylpyridine | researchgate.net |

| Aryl/heteroaryl bromides | 2-pyridylboronate | Pd2dba3/Phosphine ligand | KF | Dioxane | Biaryl product | nih.gov |

| 2,4-dichloropyridines | Arylboronic acids | PdCl2 | Na2CO3 | N/A | C4-aryl-2-chloropyridine | nih.gov |

Heck Coupling Reactions for Olefinic Introductions

The Heck reaction, another palladium-catalyzed process, couples an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orglibretexts.org Similar to the Suzuki-Miyaura coupling, the Heck reaction on this compound would selectively occur at the C-I bond. This allows for the introduction of various olefinic groups at the 5-position of the pyridine ring. The reaction is typically carried out in the presence of a palladium catalyst, a base, and often a phosphine ligand. youtube.comnih.gov The choice of these components can influence the efficiency and stereoselectivity of the reaction. organic-chemistry.org

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Product | Reference |

| Iodobenzene | Styrene | PdCl2 | KOAc | Methanol | Stilbene | wikipedia.org |

| 4-bromoacetophenone | Styrene | Pd(OAc)2/Tetrahydropyrimidinium salt | K2CO3 | DMF/H2O | 4-acetylstilbene | nih.gov |

Stille Coupling Reactions for Diverse Substitutions

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is known for its tolerance of a wide variety of functional groups. For this compound, the Stille coupling would again selectively target the C-I bond, enabling the introduction of a diverse range of substituents, including alkyl, alkenyl, aryl, and alkynyl groups, at the 5-position. wikipedia.org The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and may require additives like LiCl to facilitate the transmetalation step. researchgate.netuwindsor.ca

| Organic Halide | Organotin Reagent | Catalyst | Additive | Product | Reference |

| Aryl iodides | Aryltributylstannane | PdCl2(NH3)2/Cationic 2,2'-bipyridyl | None | Biaryl | researchgate.net |

| Pentafluoropyridine | Bu3SnCH=CH2 | [PdF(4-C5NF4)(PiPr3)2] | None | 4-vinyltetrafluoropyridine | rsc.org |

Palladium-Catalyzed Amination and C-N Cross-Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is a powerful tool for synthesizing arylamines. wiley.comyoutube.com When applied to this compound, the C-I bond would be the most reactive site for amination, allowing for the selective introduction of a primary or secondary amine at the 5-position. The reaction requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the success of the reaction, with various generations of phosphine ligands developed to improve catalyst activity and substrate scope. wiley.com

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings, such as pyridines. researchgate.netyoutube.com The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. youtube.com The rate of SNAr reactions is influenced by the nature of the leaving group, the nucleophile, and the electronic properties of the aromatic ring.

In halogenated pyridines, the reactivity of the halogens as leaving groups typically follows the order F > Cl > Br > I, which is the reverse of their reactivity in many cross-coupling reactions. researchgate.net This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that can better stabilize the developing negative charge. The nitrogen atom in the pyridine ring also activates the positions ortho and para to it for nucleophilic attack by stabilizing the Meisenheimer intermediate through resonance. youtube.comyoutube.com

For this compound, the 2-fluoro and 4-chloro positions are activated towards SNAr. The fluorine at the 2-position is expected to be the most susceptible to substitution by a nucleophile due to its high electronegativity and its position ortho to the ring nitrogen. acs.org This allows for selective functionalization at this position, while the less reactive chloro and iodo groups remain intact for subsequent transformations. nih.govrsc.orgyoutube.com

Reactivity of this compound with Oxygen, Nitrogen, and Sulfur Nucleophiles

The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of electron-withdrawing halogen substituents. In this compound, the fluorine at the C2-position and the chlorine at the C4-position, being ortho and para to the ring nitrogen respectively, strongly activate the ring for nucleophilic attack.

The compound readily reacts with a variety of oxygen, nitrogen, and sulfur nucleophiles. The primary site of attack is typically the C4-position, leading to the displacement of the chloride ion. This is because the C4-position is highly activated by the ring nitrogen and the C2-fluorine, and chlorine is a better leaving group than fluorine in SNAr reactions.

Oxygen Nucleophiles : Reactions with alkoxides, such as sodium methoxide (B1231860) (NaOMe) or sodium ethoxide (NaOEt), lead to the formation of 4-alkoxy-2-fluoro-5-iodopyridines. Similarly, hydroxide (B78521) ions can introduce a hydroxyl group at the C4-position.

Nitrogen Nucleophiles : Ammonia and primary or secondary amines are effective nucleophiles, yielding 4-amino-2-fluoro-5-iodopyridine derivatives. These reactions are fundamental in the synthesis of various biologically active molecules.

Sulfur Nucleophiles : Thiolates, such as sodium thiophenoxide (NaSPh), can displace the C4-chloride to form 4-thioether-substituted pyridines.

While the C4-position is the most common site for nucleophilic attack, the reactivity can be influenced by reaction conditions and the nature of the nucleophile.

Regiochemical Control in Nucleophilic Displacements on Pyridine Ring Systems

Regiochemical outcomes in nucleophilic substitutions on polysubstituted pyridine rings are governed by a combination of electronic and steric factors. The two primary mechanisms for substitution are nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions, each exhibiting distinct regioselectivity.

In SNAr reactions, the regioselectivity is dictated by the stability of the intermediate Meisenheimer complex. For this compound, the pyridine nitrogen and the electron-withdrawing halogens activate the ring towards nucleophilic attack, particularly at the C2, C4, and C6 positions.

Attack at C4 : A nucleophile attacking the C4 position displaces the chloride. This is generally the most favored pathway in SNAr reactions due to the strong activation from the para-nitrogen and ortho-fluorine, and the fact that chloride is a reasonably good leaving group.

Attack at C2 : Attack at the C2 position would displace the fluoride. While this position is activated by the ortho-nitrogen, fluoride is a very poor leaving group, making this pathway less favorable than displacement of chloride at C4.

Attack at C5 : The C5 position is meta to the ring nitrogen and is therefore not significantly activated towards nucleophilic attack. Displacement of the iodide at this position via an SNAr mechanism is unlikely.

In contrast, palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, are governed by the reactivity of the carbon-halogen bond towards oxidative addition to the metal center. This reactivity trend is typically C-I > C-Br > C-Cl >> C-F. Consequently, these reactions occur with high selectivity at the C5-position, leaving the chloro and fluoro substituents intact. This orthogonal reactivity between SNAr and cross-coupling reactions makes this compound an exceptionally useful scaffold for introducing diverse functionalities at specific positions.

Comparative Analysis of Halogen Reactivity and Leaving Group Abilities (Iodine vs. Chlorine vs. Fluorine)

The reactivity of the three different halogens in this compound is highly dependent on the reaction type. The leaving group ability in nucleophilic aromatic substitution is related to the stability of the resulting halide anion, which is inversely proportional to its basicity. Weaker bases are better leaving groups. Current time information in Bangalore, IN.core.ac.uk The order of basicity for the halides is F⁻ > Cl⁻ > Br⁻ > I⁻, making iodide the best leaving group and fluoride the worst. Current time information in Bangalore, IN.core.ac.ukuni.lu

| Halogen | Position | Bond Strength | Leaving Group Ability (SNAr) | Reactivity in Cross-Coupling |

| Iodine | C5 | Weakest | Best | Highest |

| Chlorine | C4 | Intermediate | Good | Moderate |

| Fluorine | C2 | Strongest | Poorest | Lowest |

Iodine : The C-I bond is the weakest among the carbon-halogen bonds. Iodide is the weakest base and therefore the best leaving group. Current time information in Bangalore, IN.uni.lu This makes the C-I bond the most reactive site for transformations where bond cleavage is the key step, such as in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). innospk.comwikipedia.org

Chlorine : The C-Cl bond is stronger than the C-I bond. Chloride is a stronger base than iodide but is still considered a good leaving group in SNAr reactions, especially when the position is activated, as is the C4 position in this molecule. core.ac.uk

Fluorine : The C-F bond is the strongest carbon-halogen bond. Fluoride is the most basic and smallest of the halide ions, making it a very poor leaving group in substitution reactions. Current time information in Bangalore, IN.uni.lu Its primary role in this molecule is to activate the pyridine ring towards nucleophilic attack due to its high electronegativity. sigmaaldrich.comsigmaaldrich.com

This differential reactivity allows for sequential, site-selective functionalization of the pyridine ring. For instance, a Sonogashira or Suzuki coupling can be performed selectively at the C5-iodo position, followed by a nucleophilic substitution at the C4-chloro position.

Other Significant Chemical Transformations of the Pyridine Core

Beyond simple substitution reactions, the polyfunctional nature of this compound enables its use in constructing more complex molecular architectures.

Cyclization Reactions Leading to Fused Heterocyclic Systems

Halopyridines are valuable precursors for the synthesis of fused heterocyclic systems, which are common motifs in pharmaceuticals and materials science. By introducing appropriate functional groups onto the pyridine ring via the reactions described above, subsequent intramolecular cyclization can be achieved.

For example, a common strategy involves an initial cross-coupling reaction to install a side chain containing a nucleophilic group. A Suzuki coupling at the C5-iodo position with an ortho-aminophenylboronic acid derivative would yield a 5-(2-aminophenyl)-4-chloro-2-fluoropyridine intermediate. This intermediate could then undergo an intramolecular nucleophilic aromatic substitution, where the amine attacks the C4 position to displace the chloride, forming a fused six-membered ring. This type of reaction, known as a cyclization-aromatization sequence, is a powerful tool for building complex polycyclic aromatic systems, such as pyrido[1,2-e]purines. core.ac.uk

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

The C-I bond in this compound is susceptible to reaction with various organometallic reagents.

Metal-Halogen Exchange : The iodine atom can undergo metal-halogen exchange with strong bases like organolithium reagents (e.g., n-BuLi) or through the formation of Grignard reagents. For instance, reaction with magnesium metal could form the corresponding Grignard reagent, 4-chloro-2-fluoro-5-pyridylmagnesium iodide. This organometallic intermediate can then be reacted with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new carbon-based substituents at the C5 position. Studies on similar polyfluorinated iodopyridines have demonstrated the feasibility of forming stable Grignard and organolithium compounds. rsc.org

Cross-Coupling Reactions : As previously mentioned, the C-I bond is the preferred site for palladium-catalyzed cross-coupling reactions.

Suzuki Coupling : Reaction with boronic acids or esters in the presence of a palladium catalyst and a base introduces aryl or vinyl groups at the C5 position. libretexts.org

Sonogashira Coupling : This reaction couples the C5 position with terminal alkynes, using a palladium catalyst and a copper(I) co-catalyst, to form alkynylpyridines. wikipedia.orglibretexts.org

Heck Coupling : Alkenes can be coupled at the C5-position.

Buchwald-Hartwig Amination : This provides an alternative route to C-N bond formation at the C5 position, complementing the SNAr reactions at C4.

These organometallic transformations, particularly the highly selective cross-coupling reactions at the iodine-bearing carbon, underscore the synthetic utility of this compound. innospk.com

Structure Reactivity Relationships Within 4 Chloro 2 Fluoro 5 Iodopyridine and Analogs

Electronic Effects of Halogen Substituents on Pyridine (B92270) Ring Reactivity

Halogen atoms exert a dual electronic influence on the pyridine ring: a deactivating inductive effect and a potentially activating or deactivating resonance effect. Due to their high electronegativity, halogen substituents withdraw electron density from the aromatic ring through the sigma bonds, a phenomenon known as the inductive effect (-I effect). This withdrawal reduces the electron density of the pyridine ring, making it less susceptible to electrophilic attack.

In the case of 4-Chloro-2-fluoro-5-iodopyridine, all three halogens contribute to the deactivation of the pyridine ring. The order of electronegativity is F > Cl > I, meaning fluorine exerts the strongest inductive withdrawal, followed by chlorine and then iodine. This deactivation makes electrophilic substitution reactions on the this compound ring challenging, often requiring harsh reaction conditions. Conversely, the electron-withdrawing nature of the halogens makes the pyridine ring more susceptible to nucleophilic aromatic substitution (SNAr).

The presence of multiple halogen substituents has a cumulative effect on the electronic properties of the pyridine ring. The combined electron-withdrawing power of chlorine, fluorine, and iodine in this compound significantly lowers the electron density of the ring, enhancing its electrophilicity and making it a good substrate for nucleophilic attack.

Steric Hindrance and its Influence on Reaction Selectivity and Efficiency

Steric hindrance, the spatial arrangement of atoms in a molecule that can impede chemical reactions, plays a crucial role in the reactivity of this compound. The size of the halogen atoms (I > Cl > F) influences the accessibility of adjacent positions on the pyridine ring to incoming reagents.

The bulky iodine atom at the C5 position can sterically hinder reactions at the neighboring C4 and C6 positions. Similarly, the chlorine atom at the C4 position can influence the approach of reagents to the C3 and C5 positions, and the fluorine atom at the C2 position can affect reactivity at the C3 position. This steric congestion can lead to regioselectivity in reactions, favoring attack at less hindered positions. For example, in nucleophilic substitution reactions, the approach of a nucleophile might be directed away from the more sterically encumbered positions.

Impact of Fluorine Substitution on Bond Stability and Reactivity Profiles

The substitution of a fluorine atom at the C2 position of the pyridine ring has a profound impact on the molecule's properties. Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry. This high bond strength contributes to the thermal and chemical stability of fluorinated compounds.

The presence of fluorine significantly influences the reactivity profile of the pyridine ring. The strong electron-withdrawing nature of fluorine deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the fluorine atom. In this compound, the fluorine at C2 activates the C4 and C6 positions for nucleophilic attack.

Furthermore, the substitution of fluorine can alter the acidity of adjacent C-H bonds. The inductive effect of fluorine can increase the acidity of protons on the pyridine ring, making them more susceptible to deprotonation by strong bases. This can be a useful feature for introducing other functional groups at these positions.

Research has shown that fluorinated pyridines can exhibit unique reactivity in SNAr reactions. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the accelerating effect of fluorine in such transformations. acs.org

Analysis of Regiodirecting Effects of Halogen Atoms in Pyridine Derivatization

The halogen substituents in this compound act as directing groups in derivatization reactions, controlling the position at which new functional groups are introduced.

In electrophilic aromatic substitution , the deactivating nature of the halogens directs incoming electrophiles to the meta-position relative to the nitrogen atom (C3 and C5). However, due to the presence of substituents at C2, C4, and C5, the only available position for electrophilic attack is C6. The combined directing effects of the existing halogens would need to be considered to predict the outcome of such a reaction, which is generally difficult to achieve due to the highly deactivated nature of the ring.

In nucleophilic aromatic substitution (SNAr) , the situation is different. The electron-withdrawing halogens activate the ring for nucleophilic attack, particularly at the positions ortho and para to the activating group. The pyridine nitrogen atom also strongly activates the C2 and C4 positions. In this compound:

The fluorine at C2 activates the C4 and C6 positions.

The chlorine at C4 activates the C2 and C6 positions.

The iodine at C5 has a weaker activating effect on the C4 and C6 positions.

The relative lability of the halogens as leaving groups in SNAr reactions is also a critical factor. Generally, the order of leaving group ability for halogens in SNAr is F > Cl > Br > I. However, this can be influenced by the specific reaction conditions and the nature of the nucleophile. In many cases, the C-F bond is surprisingly reactive in SNAr reactions on electron-deficient rings like pyridine, despite its high bond strength. The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex, lowering the activation energy of the reaction.

The interplay of these activating and directing effects, along with the leaving group abilities of the different halogens, determines the regioselectivity of nucleophilic substitution reactions on this compound. This allows for the selective replacement of one halogen over another, providing a powerful tool for the synthesis of complex, highly substituted pyridine derivatives.

Advanced Applications of 4 Chloro 2 Fluoro 5 Iodopyridine in Scientific Research

Role as a Versatile Intermediate in Complex Organic Synthesis

The trifunctionalized nature of 4-Chloro-2-fluoro-5-iodopyridine makes it an exceptional building block in organic synthesis. Chemists can selectively target one halogen over the others in coupling and substitution reactions, enabling the stepwise construction of highly complex molecular frameworks.

Synthesis of Novel Heterocyclic Systems

The pyridine (B92270) core of this compound serves as a foundation for the creation of more elaborate heterocyclic systems. The reactivity of the carbon-iodine and carbon-chlorine bonds is frequently exploited in cross-coupling reactions, such as Suzuki and Heck couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. innospk.com This allows for the fusion of other rings onto the pyridine scaffold or the attachment of various functional groups, leading to the generation of novel heterocyclic compounds with potentially unique chemical and physical properties. The fluorine atom, in turn, can influence the electronic properties of the resulting molecule and enhance its metabolic stability, a desirable trait in many applications.

Construction of Complex Molecular Architectures

The ability to perform sequential and selective reactions is paramount in the synthesis of complex natural products and other intricate molecular architectures. chemimpex.com this compound provides chemists with a platform to achieve this. For instance, the iodine atom can be selectively replaced via a metal-catalyzed cross-coupling reaction, leaving the chlorine and fluorine atoms untouched for subsequent transformations. This orthogonal reactivity is a powerful strategy for building molecular complexity in a controlled and predictable manner.

Precursor for Specialty Chemicals and Advanced Materials

Beyond the realm of pure organic synthesis, this compound serves as a precursor for the development of specialty chemicals and advanced materials. Its halogenated structure is a key feature that can be incorporated into polymers and other materials to impart specific properties such as flame retardancy, thermal stability, or altered electronic characteristics. chemimpex.com The versatility of this compound makes it a valuable starting material for creating materials with tailored functionalities for a wide range of technological applications.

Contributions to Medicinal Chemistry Research and Drug Discovery Scaffolds

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds and approved drugs. mdpi.com The specific substitution pattern of this compound makes it a particularly attractive starting point for the design and synthesis of new drug candidates.

Scaffold Design for Bioactive Molecules

The core structure of this compound is used by medicinal chemists as a foundational scaffold to which various pharmacophores (the parts of a molecule responsible for its biological activity) can be attached. chemimpex.commdpi.com By systematically modifying the substituents at the chloro and iodo positions, researchers can create libraries of related compounds and screen them for activity against a specific biological target, such as an enzyme or a receptor. mdpi.com The fluorine atom is often retained to enhance the drug-like properties of the final molecule, such as its ability to cross cell membranes and resist metabolic breakdown. This approach has been utilized in the development of targeted therapies for a variety of diseases. chemimpex.com

Exploration in Antimicrobial Agent Development

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant bacteria. nih.gov Pyridine-containing compounds have shown promise in this area, and derivatives of this compound are being explored for their potential antibacterial and antifungal properties. mdpi.comresearchgate.net The rationale behind this exploration is that the unique electronic and steric properties conferred by the halogen atoms can lead to novel interactions with microbial targets that are not affected by existing drugs. Research in this area involves synthesizing derivatives of this compound and evaluating their ability to inhibit the growth of various pathogenic microorganisms. mdpi.com While this research is still in the exploratory phase, it highlights another important application of this versatile chemical compound.

Development of Anticancer Agents and Targeted Therapies

This compound serves as a crucial building block in the synthesis of novel pharmaceuticals, with a particular emphasis on the development of innovative anti-cancer agents and targeted therapies. chemimpex.com The strategic placement of chloro, fluoro, and iodo groups on the pyridine scaffold allows for selective modifications and the construction of complex molecular architectures through cross-coupling reactions. chemimpex.com This capability is vital in medicinal chemistry for creating molecules that can interact with specific biological targets implicated in cancer.

The development of antagonists for the A2B adenosine (B11128) receptor (A2BAR) is a promising strategy in cancer immunotherapy, where they function as immune checkpoint inhibitors. diva-portal.org Research into potent and selective A2BAR antagonists has involved the systematic assessment of halogenation on tricyclic scaffolds. diva-portal.orgacs.org These studies demonstrate that the introduction of halogens can significantly influence binding affinity and selectivity for the target receptor. acs.org The principles learned from such research, where halogenated heterocyclic cores are central, underscore the utility of intermediates like this compound in designing next-generation targeted cancer treatments. diva-portal.org

| Compound Property | Value | Source(s) |

| IUPAC Name | This compound | uni.lunih.gov |

| Molecular Formula | C5H2ClFIN | uni.lunih.govinnospk.comchemdad.com |

| Molecular Weight | 257.43 g/mol | nih.govinnospk.com |

| CAS Number | 659731-48-3 | nih.govchemdad.com |

| Appearance | White to light yellow crystal powder | innospk.comchemdad.com |

Modulation of Pharmacological Properties through Halogenation

Halogenation is a powerful and widely used strategy in medicinal chemistry to optimize the pharmacological profile of drug candidates. mdpi.com The incorporation of halogen atoms such as fluorine, chlorine, and iodine can significantly alter a molecule's properties, including its stability, solubility, and biological activity. mdpi.com Fluorination, in particular, is a common tactic to enhance the pharmacokinetic properties of drugs. mdpi.com

The strategic introduction of halogens can lead to several benefits:

Enhanced Membrane Permeation : Replacing a hydrogen atom with a halogen generally increases the lipophilicity of a compound, which can enhance its ability to cross biological membranes. nih.govmdpi.comresearchgate.net For instance, substituting a hydrogen with a chlorine atom can increase the permeability coefficient by a factor of approximately two. nih.govresearchgate.net

Improved Metabolic Stability : Halogenation can block metabolically susceptible sites on a molecule, thereby increasing its stability and prolonging its duration of action. diva-portal.org Fluorine atoms, in particular, are often introduced to improve microsomal stability. diva-portal.org

Modulated Binding Affinity : Halogen atoms can participate in specific, noncovalent interactions known as halogen bonds with biological targets like proteins. acs.org These interactions can be crucial for improving the binding affinity and efficacy of a drug. acs.org The nature and position of the halogen can lead to a size-dependent effect on affinity. diva-portal.orgacs.org

| Halogenation Effect | Impact on Pharmacological Properties | Research Finding |

| Increased Lipophilicity | Enhances passive permeation through lipid bilayer membranes. | Replacing H with Cl increases the permeability coefficient ~2x. nih.govresearchgate.net |

| Metabolic Blocking | Improves microsomal stability and prolongs drug action. | Introduction of a fluorine atom often improves solubility and microsomal stability. diva-portal.org |

| Halogen Bonding | Can increase binding affinity and selectivity for a biological target. | A strong halogen bond can anchor a ligand to a receptor, improving drug efficacy. acs.org |

Studies on Enzyme Inhibition and Receptor Interactions

The compound this compound is utilized in biochemical research to study biological pathways, particularly in the context of enzyme inhibition and receptor binding. chemimpex.com The distinct halogen atoms on the pyridine ring serve as valuable probes for understanding molecular interactions.

The ability of halogens to form "halogen bonds" with electron-donating atoms (like oxygen or nitrogen) in the amino acid residues of proteins is a key aspect of their utility. acs.orgnih.gov This specific, directional interaction can be critical for the stabilization of a ligand-receptor complex. nih.gov Researchers synthesize series of halogenated compounds to systematically probe these interactions and identify "hot spots" for halogen bonding within a receptor's binding site. nih.gov For example, studies on the dopamine (B1211576) D4 receptor have used molecular dynamics simulations to confirm the key role of halogen bonding in the stabilization of the ligand-receptor complex. nih.gov

In the development of agonists for the 5-HT1A receptor, derivatives of halogenated pyridines were synthesized to explore the relationship between molecular conformation and agonistic activity. acs.orgnih.gov The presence and position of halogens on the pyridine ring were found to synergistically affect the compound's properties as a receptor agonist, demonstrating the subtle yet powerful influence of these atoms on receptor interactions. acs.orgnih.gov

Applications in Biological Imaging as Fluorescent Probes

The fluorine content in this compound makes it a valuable precursor in the synthesis of fluorinated compounds, which have important applications in medical imaging and diagnostics. chemimpex.com Furthermore, the broader class of halogenated pyridines can be used in the development of fluorescent dyes. tantuchemicals.com While direct use of this compound as a probe is not extensively documented, its role as an intermediate is significant. It provides a reactive scaffold onto which larger, more complex fluorescent molecules can be built, retaining the unique properties imparted by the halogen atoms.

Strategic Utility in Agrochemical Development

Beyond pharmaceuticals, this compound is an important intermediate in the agrochemical sector. chemimpex.com Its versatile reactivity is harnessed to create new active ingredients for crop protection. chemimpex.comtantuchemicals.com

Building Block for Pesticide Formulations

This compound is employed as a key building block in the formulation of agrochemicals, contributing to the development of effective pesticides. chemimpex.com The compound's structure can be modified through various chemical reactions to produce a diverse range of molecules with insecticidal properties. tantuchemicals.com Its utility lies in providing a stable yet reactive core structure that can be elaborated upon to optimize for potency against specific pests while aiming for favorable environmental profiles.

Synthesis of Herbicidal Compounds

In addition to pesticides, this compound serves as an intermediate in the synthesis of herbicidal compounds. chemimpex.com The development of new herbicides is crucial for modern agriculture to manage weeds and ensure crop yields. The unique substitution pattern of this halogenated pyridine allows synthetic chemists to access novel chemical spaces, leading to the discovery of herbicides with new modes of action or improved efficacy.

Emerging Applications in Material Science

The unique arrangement of chloro, fluoro, and iodo substituents on the pyridine ring makes this compound and its isomers valuable intermediates in material science. The distinct electronic properties and reactivity of each halogen atom allow for selective chemical modifications, paving the way for the creation of specialized materials. An isomer of the subject compound, 5-Chloro-2-fluoro-4-iodopyridine, is specifically noted for its potential in creating advanced materials like polymers and coatings. chemimpex.com

Halogenated pyridines serve as critical building blocks for synthesizing high-performance polymers and coatings. The presence of multiple halogens offers distinct reaction sites for polymerization and cross-linking reactions.

Detailed Research Findings: The utility of multi-halogenated pyridines in polymer science stems from the differential reactivity of the carbon-halogen bonds. The carbon-iodine bond is significantly weaker and more reactive than carbon-chlorine and carbon-fluorine bonds, making it an ideal site for cross-coupling reactions like Suzuki or Heck couplings. innospk.com These reactions are fundamental in constructing the carbon-carbon bonds that form the backbone of many advanced polymers. innospk.com

In a typical polymerization process involving a molecule like this compound, the iodine atom would act as the primary leaving group to facilitate chain growth. The remaining fluorine and chlorine atoms, along with the nitrogen atom in the pyridine ring, become integral parts of the final polymer structure. These incorporated elements can significantly enhance the material's properties, such as thermal stability, chemical resistance, flame retardancy, and surface energy (hydrophobicity). Fluorinated polymers, in particular, are well-known for their exceptional stability and are in high demand for developing novel high-performance materials. mdpi.com

Table 1: Role of Halogen Substituents in Polymer Synthesis Click on the headers to sort the data.

| Halogen | Position | Reactivity | Role in Polymerization | Potential Contribution to Polymer Properties |

| Iodine | 5 | Highest | Primary leaving group for cross-coupling reactions, enabling polymer chain formation. | --- |

| Chlorine | 4 | Moderate | Can be used for secondary modifications or acts as a stable substituent to tune electronic properties. | Enhances flame retardancy and thermal stability. |

| Fluorine | 2 | Lowest | Highly stable; modifies the electronic nature of the ring and imparts specific properties to the final material. | Increases thermal stability, chemical resistance, and hydrophobicity. |

The synthesis of functional organic materials, especially for electronics, relies on precise control over molecular structure to achieve desired properties. Halogenated organic compounds are sought-after intermediates for producing advanced materials for applications such as organic light-emitting diodes (OLEDs) and organic semiconductors. innospk.com

Detailed Research Findings: The incorporation of the this compound moiety into larger molecular architectures allows for the fine-tuning of electronic characteristics. The pyridine ring is inherently electron-deficient, and this effect is amplified by the presence of electronegative halogen atoms (fluorine and chlorine). This strong electron-withdrawing character influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of any conjugated system it is part of.

By strategically using this building block in organic synthesis, researchers can engineer materials with specific energy band gaps, a critical parameter for semiconductor performance. The ability to participate in substitution and coupling reactions allows for its integration into various molecular frameworks, making it a versatile tool for creating functional materials with tailored electronic, optical, and physical properties. innospk.com

Radiochemistry and Isotopic Labeling Applications

Radiolabeled compounds are indispensable tools in pharmaceutical research and nuclear medicine, used for everything from metabolic studies to diagnostic imaging. nih.gov The presence of an iodine atom in this compound makes it a prime candidate for use as a precursor in radio-iodination.

Iodine has several radioactive isotopes useful in research and medicine. Iodine-125 (¹²⁵I), with a half-life of 59.4 days, is commonly used in preclinical research to label molecules for studying their distribution, metabolism, and receptor binding properties due to its manageable decay characteristics. nih.gov

Detailed Research Findings: The core principle of using this compound as a radiolabeling precursor involves the replacement of the stable, non-radioactive iodine atom at the 5-position with a radioactive isotope, such as ¹²⁵I. This is typically achieved through an isotopic exchange reaction.

The process generally involves reacting the precursor compound with a source of radioactive iodide, often Na¹²⁵I. The reaction is facilitated by an oxidizing agent (like N-chlorosuccinimide or peroxy acids) which converts the iodide (I⁻) into a more reactive electrophilic species (I⁺) that can attack the electron-rich pyridine ring, displacing the non-radioactive iodine. nih.gov Alternatively, metal-catalyzed methods, such as those using copper or gold, can facilitate the radio-iodination of aryl halides and their precursors under mild conditions. nih.gov The resulting radiolabeled molecule retains the same chemical structure and biological activity as the original compound but can be tracked and quantified by detecting its radioactive emissions. This makes this compound a potential precursor for synthesizing radiotracers for research purposes.

Spectroscopic Characterization and Advanced Analytical Techniques for 4 Chloro 2 Fluoro 5 Iodopyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 4-chloro-2-fluoro-5-iodopyridine, both ¹H and ¹³C NMR would provide definitive evidence for the substitution pattern on the pyridine (B92270) ring.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring (H-3 and H-6).

Chemical Shifts (δ): The electron-withdrawing nature of the halogen substituents (F, Cl, I) and the nitrogen atom deshields the ring protons, causing them to resonate at a lower field (higher ppm) compared to unsubstituted pyridine. The proton at the C-6 position is anticipated to be the most downfield-shifted due to its proximity to the electronegative nitrogen atom. The proton at C-3 will be influenced by the adjacent fluorine at C-2 and the chlorine at C-4.

Multiplicity and Coupling Constants (J): The two protons will appear as doublets due to coupling to each other. However, the fluorine atom at the C-2 position will also couple with the H-3 proton, resulting in a doublet of doublets for the H-3 signal. The coupling between H-3 and the ¹⁹F nucleus (³JHF) is typically in the range of 6-10 Hz. The H-6 proton will likely appear as a doublet due to a smaller long-range coupling to the H-3 proton (⁴JHH), though this may also be further split by a very small long-range coupling to the ¹⁹F nucleus.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3 | 7.0 - 7.5 | Doublet of Doublets (dd) | ³JHF ≈ 7-9 Hz, ⁴JHH ≈ 2-3 Hz |

The proton-decoupled ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, five distinct signals are expected, one for each carbon atom in the pyridine ring.

Chemical Shifts (δ): The chemical shifts are significantly influenced by the attached substituents. The carbon atom bonded to the highly electronegative fluorine (C-2) is expected to show a large downfield shift and will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (200-250 Hz). The carbons bonded to chlorine (C-4) and iodine (C-5) will also be shifted downfield, although the effect of iodine is less predictable due to the heavy atom effect. The C-5 carbon signal may be broader due to quadrupolar relaxation effects from the iodine atom. The C-3 and C-6 carbons will also show distinct chemical shifts.

Carbon-Fluorine Coupling: In addition to the large one-bond coupling for C-2, smaller two-bond (²JCF) and three-bond (³JCF) couplings are expected for C-3 and C-4, respectively, which will further aid in the definitive assignment of these signals.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) | Predicted C-F Coupling Constants (J, Hz) |

|---|---|---|---|

| C-2 | 160 - 165 | Doublet (d) | ¹JCF ≈ 220-240 Hz |

| C-3 | 110 - 115 | Doublet (d) | ²JCF ≈ 30-40 Hz |

| C-4 | 145 - 150 | Doublet (d) | ³JCF ≈ 3-5 Hz |

| C-5 | 90 - 95 | Singlet (or broad) | - |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Verification

Mass spectrometry is a crucial technique for determining the molecular weight and confirming the elemental composition of a compound.

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₅H₂ClFIN), the exact mass can be calculated. The presence of chlorine results in a characteristic isotopic pattern for the molecular ion peak (M+), with an M+2 peak that is approximately one-third the intensity of the M+ peak, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature is a key feature for identifying chlorine-containing compounds. The calculated exact mass for the most abundant isotopes (¹²C₅¹H₂³⁵Cl¹⁹F¹²⁷I¹⁴N) is 256.8904 Da.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of the pyridine ring and the carbon-halogen bonds.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic pyridine ring are expected to appear in the 1600-1400 cm⁻¹ region.

C-H Vibrations: The aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹. The C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern, are expected in the 900-700 cm⁻¹ region.

Carbon-Halogen Vibrations: The C-F stretching vibration gives rise to a strong absorption band, typically in the 1300-1000 cm⁻¹ region. The C-Cl stretching vibration is found in the 800-600 cm⁻¹ range, while the C-I stretching vibration appears at lower frequencies, typically in the 600-500 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| C=C and C=N Ring Stretch | 1600 - 1400 | Medium-Strong |

| C-F Stretch | 1300 - 1200 | Strong |

| Aromatic C-H Bending | 900 - 700 | Medium-Strong |

| C-Cl Stretch | 800 - 700 | Medium-Strong |

Computational Chemistry and Theoretical Studies of 4 Chloro 2 Fluoro 5 Iodopyridine

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the fundamental properties of molecules like 4-Chloro-2-fluoro-5-iodopyridine. These calculations provide a detailed picture of the molecule's three-dimensional geometry, bond lengths, bond angles, and the distribution of electrons.

Furthermore, quantum chemical calculations can illuminate the electronic properties of the molecule. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. For this compound, the electronegative fluorine, chlorine, and nitrogen atoms are expected to create regions of negative potential, while the hydrogen atoms and the iodine atom (which can act as a halogen bond donor) would exhibit positive potential. This information is vital for predicting how the molecule will interact with other molecules, including biological targets.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

| Property | Predicted Value/Description |

| Molecular Formula | C5H2ClFIN |

| Molecular Weight | 257.43 g/mol nih.gov |

| Optimized Geometry | Planar pyridine (B92270) ring with halogen substituents. |

| HOMO Energy | Influenced by the electron-donating character of the pyridine ring and halogens. |

| LUMO Energy | Influenced by the electron-withdrawing character of the halogens and the pyridine nitrogen. |

| HOMO-LUMO Gap | Indicates the molecule's reactivity and electronic transition energies. |

| Molecular Electrostatic Potential | Negative potential around F, Cl, and N atoms; positive potential around H and I atoms. |

Theoretical Prediction of Reactivity and Reaction Mechanisms

Computational chemistry provides a powerful framework for predicting the reactivity of this compound and elucidating the mechanisms of its reactions. By modeling reaction pathways and calculating activation energies, researchers can anticipate how the molecule will behave under various chemical conditions.

The electronic properties calculated through quantum chemistry, such as the HOMO-LUMO energies and the MEP map, are fundamental to predicting reactivity. The locations of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. For instance, the electron-rich regions of the pyridine ring are potential sites for electrophilic substitution, while the carbon atoms bonded to the electronegative halogens are susceptible to nucleophilic attack.

Theoretical studies can model various types of reactions involving this compound. For example, the mechanism of nucleophilic aromatic substitution (SNAr) at the positions occupied by the halogen atoms can be investigated. By calculating the energies of the transition states and intermediates for substitution at each halogenated position, it is possible to predict the most favorable reaction pathway. The relative reactivity of the C-Cl, C-F, and C-I bonds can be assessed, which is crucial for synthetic applications. Generally, the C-I bond is the most susceptible to cleavage in cross-coupling reactions due to its lower bond dissociation energy. baranlab.org

Computational studies can also explore the potential for this molecule to participate in other reaction types, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are pivotal in the synthesis of more complex molecules. baranlab.org Theoretical modeling can help in understanding the role of catalysts in these reactions and in predicting the regioselectivity of the transformations.

| Reactivity Aspect | Theoretical Prediction |

| Most Reactive Site for Nucleophilic Attack | Carbon atom attached to the most labile halogen (likely iodine). |

| Most Reactive Site for Electrophilic Attack | Electron-rich positions on the pyridine ring. |

| Reaction Mechanism Studies | Calculation of transition states and activation energies for SNAr and cross-coupling reactions. |

| Regioselectivity | Prediction of which halogen is most likely to be substituted in a given reaction. |

Computational Modeling for Ligand-Target Interactions in Drug Discovery

In the context of drug discovery, computational modeling, particularly molecular docking and molecular dynamics simulations, is a cornerstone for predicting how a ligand like this compound might interact with a biological target, such as a protein or enzyme. These methods are essential for rational drug design and for understanding the molecular basis of a compound's biological activity.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govnih.gov This method involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on their predicted binding affinity. For this compound, docking studies can identify potential binding modes and key interactions with amino acid residues in the active site of a target protein. The halogen atoms can participate in various non-covalent interactions, including hydrogen bonds (with the fluorine atom) and halogen bonds (with the chlorine and iodine atoms), which can significantly contribute to binding affinity. mdpi.com

The results of docking studies can provide a static picture of the ligand-protein complex. To investigate the dynamic behavior of this complex, molecular dynamics (MD) simulations are employed.

| Computational Method | Application to this compound |

| Molecular Docking | Prediction of binding poses and affinity to target proteins. nih.govnih.gov |

| Key Interactions | Identification of hydrogen bonds, halogen bonds, and hydrophobic interactions. mdpi.com |

| Binding Affinity Prediction | Scoring functions estimate the strength of the ligand-target interaction. |

| Virtual Screening | Use in large-scale computational screening of compound libraries against a specific target. |

Molecular Dynamics Simulations for Conformational Analysis

While this compound is a relatively rigid molecule due to its aromatic pyridine core, it still possesses some degree of conformational flexibility, particularly concerning the orientation of any potential substituents if it were part of a larger molecule. Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of a molecule over time, providing insights into its dynamic behavior.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves and changes its shape at the atomic level. For this compound, an MD simulation would typically be performed with the molecule solvated in a box of water or another relevant solvent to mimic physiological conditions.

The primary goal of using MD for conformational analysis of a molecule like this, especially as a fragment of a larger entity, would be to understand the accessible conformations and the energetic barriers between them. The simulation would reveal the most stable conformations and how the molecule transitions between different rotational states. While the pyridine ring itself is planar, the interactions with the solvent and surrounding ions can influence the subtle dynamics of the molecule.

The trajectory from an MD simulation can be analyzed to generate a Ramachandran-like plot for relevant dihedral angles, showing the probability of finding the molecule in a particular conformation. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein. Conformational analysis from MD simulations provides a dynamic complement to the static picture obtained from quantum chemical calculations and molecular docking. nih.govarxiv.orgacs.org

| Simulation Aspect | Information Gained for this compound |

| Conformational Sampling | Exploration of the accessible rotational states of the molecule in solution. |

| Solvent Effects | Understanding how interactions with water or other solvents influence the molecule's conformation. |

| Free Energy Landscape | Calculation of the relative energies of different conformations. |

| Dynamic Behavior | Observation of the molecule's flexibility and motions over time. nih.govarxiv.orgacs.org |

Future Directions and Research Opportunities

Exploration of Novel Reactivity Patterns and Catalytic Systems for Pyridine (B92270) Functionalization

The functionalization of the pyridine ring is a cornerstone of synthetic chemistry, and 4-chloro-2-fluoro-5-iodopyridine presents a unique substrate for exploring new reactivity patterns. nih.gov A significant challenge lies in achieving site-selective functionalization, particularly at the C4 and meta positions. nih.govthieme-connect.deyoutube.com Future research will likely focus on developing novel catalytic systems that can precisely target specific positions on the pyridine ring. This includes the use of cooperative catalysis, where multiple catalysts work in tandem to control reactivity and selectivity. youtube.com

Furthermore, the development of photochemical methods for pyridine functionalization is a promising avenue. acs.org These methods can harness the energy of light to drive reactions that are not possible with traditional thermal methods, opening up new possibilities for creating complex molecules. acs.org The exploration of dearomatization strategies also presents a key area of interest for achieving meta-selective functionalization of pyridines. nih.govresearchgate.net

Design and Synthesis of Next-Generation Bioactive Scaffolds with Enhanced Selectivity

Pyridine and its derivatives are fundamental components of many FDA-approved drugs. nih.govacs.org The unique substitution pattern of this compound makes it an attractive starting material for the design and synthesis of next-generation bioactive scaffolds. chemimpex.com A major goal is to develop compounds with enhanced selectivity towards their biological targets, which can lead to more effective drugs with fewer side effects. mdpi.com

Research in this area will involve using this compound as a key intermediate to create novel molecular architectures. chemimpex.com These scaffolds can then be tested for their biological activity against a range of diseases. The development of bioactive scaffolds that can promote tissue regeneration is a particularly exciting area of research. nih.govnih.govosti.gov By carefully designing the molecular structure, it may be possible to create materials that can signal cells and guide tissue repair. nih.govnih.govosti.gov

Expansion of Advanced Material Applications and Targeted Functionalization Strategies

Beyond its applications in the life sciences, this compound and its derivatives have potential uses in the field of materials science. chemimpex.com The presence of multiple halogen atoms can impart unique electronic and physical properties to materials incorporating this pyridine unit. Future research will explore the use of this compound in the development of advanced materials such as polymers and organic electronics.

A key aspect of this research will be the development of targeted functionalization strategies to precisely control the properties of these materials. By selectively modifying the pyridine ring, researchers can tune the electronic and optical properties of the resulting materials for specific applications. This could lead to the creation of new materials with tailored functionalities for use in a variety of advanced technologies.

Q & A

Q. How can researchers design experiments to assess the environmental impact of this compound degradation byproducts?

- Methodological Answer : Conduct photodegradation studies under simulated sunlight (UV-Vis irradiation) and analyze products via liquid chromatography-quadrupole time-of-flight (LC-QTOF) MS. Ecotoxicity assays (e.g., Daphnia magna mortality tests) evaluate the ecological risks of degradation intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.